molecular formula C6H9BrO2 B7907243 Ethyl 4-bromo-2-butenoate

Ethyl 4-bromo-2-butenoate

Cat. No.: B7907243
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-butenoate, also known as ethyl trans-4-bromo-2-butenoate, is an organic compound with the molecular formula C6H9BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom attached to a butenoate ester, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-butenoate can be synthesized through the bromination of ethyl crotonate. The reaction typically involves the addition of bromine to ethyl crotonate in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale bromination reactors. The process involves the controlled addition of bromine to ethyl crotonate under optimized conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides and halogens, to form different products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Ethyl 4-hydroxy-2-butenoate, ethyl 4-alkoxy-2-butenoate.

    Addition: Ethyl 2,3-dibromo-4-butenoate.

    Elimination: Ethyl 2-butenoate.

Scientific Research Applications

Ethyl 4-bromo-2-butenoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-butenoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Ethyl 4-bromo-2-butenoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific placement of the bromine atom and the double bond in the butenoate chain. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

ethyl 4-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347688
Record name Ethyl 4-bromocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6065-32-3
Record name Ethyl 4-bromocrotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-butenoate
Reactant of Route 2
Ethyl 4-bromo-2-butenoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-butenoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-2-butenoate
Reactant of Route 5
Ethyl 4-bromo-2-butenoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-butenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.